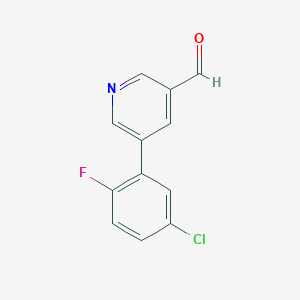

5-(5-Chloro-2-fluorophenyl)nicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1346692-14-5 |

|---|---|

Molecular Formula |

C12H7ClFNO |

Molecular Weight |

235.64 g/mol |

IUPAC Name |

5-(5-chloro-2-fluorophenyl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C12H7ClFNO/c13-10-1-2-12(14)11(4-10)9-3-8(7-16)5-15-6-9/h1-7H |

InChI Key |

PCCMNNVEMKZVEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CN=CC(=C2)C=O)F |

Origin of Product |

United States |

Contextualization Within Nicotinic Acid Derivatives Research

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone of medicinal chemistry and materials science. chemistryjournal.net These compounds exhibit a wide spectrum of biological activities and are integral to the development of therapeutics for a range of conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. chemistryjournal.netnih.gov The functionalization of the pyridine (B92270) ring in nicotinic acid allows for the fine-tuning of its physicochemical and biological properties.

The introduction of a chloro and a fluoro-substituted phenyl group at the 5-position of the nicotinaldehyde scaffold, as seen in 5-(5-Chloro-2-fluorophenyl)nicotinaldehyde, is of particular interest. Halogenated organic compounds are prevalent in pharmaceuticals and agrochemicals due to the unique properties imparted by halogen atoms, such as altered metabolic stability, binding affinity, and membrane permeability. acs.org The specific combination of chlorine and fluorine on the phenyl ring offers a distinct electronic and steric profile that can influence intermolecular interactions, a critical factor in drug design. acs.org

Strategic Importance in Contemporary Synthetic Chemistry

The aldehyde functional group on the pyridine (B92270) ring of 5-(5-Chloro-2-fluorophenyl)nicotinaldehyde serves as a versatile handle for a multitude of chemical transformations. This reactivity makes the compound a valuable building block for the construction of more complex molecular architectures.

One of the primary synthetic routes to this and similar biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.gov This powerful carbon-carbon bond-forming reaction would likely involve the coupling of a suitably protected 5-bromonicotinaldehyde (B46077) with (5-chloro-2-fluorophenyl)boronic acid in the presence of a palladium catalyst. The efficiency and functional group tolerance of the Suzuki-Miyaura coupling make it an ideal method for the synthesis of such functionalized biaryl compounds.

The presence of the aldehyde allows for subsequent reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems. This versatility enables synthetic chemists to readily incorporate the 5-(5-chloro-2-fluorophenyl)pyridine moiety into a diverse range of target molecules.

Overview of Research Trajectories for Nicotinaldehyde Scaffolds

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of this compound logically disconnects the molecule at the C-C bond between the pyridine (B92270) and the phenyl rings. This approach simplifies the target molecule into two more readily available or synthesizable precursors: a 5-substituted nicotinaldehyde derivative and a substituted phenyl species.

The most strategically sound disconnection is the C(aryl)-C(pyridyl) bond, which points towards a cross-coupling reaction as the key bond-forming step in the forward synthesis. This leads to two principal synthons: a 5-halonicotinaldehyde (electrophile) and a (5-chloro-2-fluorophenyl)metal species (nucleophile), or vice versa. Given the commercial availability and reactivity profiles of starting materials, the most common approach involves a 5-halonicotinaldehyde and a (5-chloro-2-fluorophenyl)boronic acid, suggesting a Suzuki-Miyaura cross-coupling reaction.

The key precursors identified through this analysis are:

Pyridine component: 5-Bromonicotinaldehyde or 5-iodonicotinaldehyde. The bromo-derivative is often preferred due to a good balance of reactivity and stability.

Phenyl component: (5-Chloro-2-fluorophenyl)boronic acid or its corresponding organotin or organozinc reagents for other cross-coupling reactions.

Development of Novel Synthetic Pathways

The synthesis of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is the most widely employed method for the synthesis of biaryl compounds and is highly applicable to the preparation of this compound. This reaction involves the coupling of a 5-halonicotinaldehyde with (5-chloro-2-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base.

The general reaction is as follows:

Other palladium-catalyzed cross-coupling reactions could also be employed, such as:

Stille Coupling: This would involve the reaction of a 5-halonicotinaldehyde with an organostannane derivative, like tributyl(5-chloro-2-fluorophenyl)stannane. Stille coupling is known for its tolerance of a wide range of functional groups, though the toxicity of organotin compounds is a significant drawback. researchgate.netnih.gov

Negishi Coupling: This reaction would utilize an organozinc reagent, such as (5-chloro-2-fluorophenyl)zinc chloride, with a 5-halonicotinaldehyde. Negishi coupling is often highly efficient and can proceed under mild conditions. mdpi.com

The synthesis of the key precursor, 5-bromonicotinaldehyde, can be achieved through the halogenation of a suitable pyridine derivative. Direct bromination of nicotinaldehyde is challenging due to the deactivating effect of the aldehyde group and the pyridine nitrogen. A more common approach involves the bromination of a more electron-rich precursor, such as 3-methylpyridine (B133936) (β-picoline), followed by oxidation of the methyl group to an aldehyde.

An alternative route is the Sandmeyer reaction, starting from 5-aminonicotinaldehyde. Diazotization of the amino group followed by treatment with a bromide source, such as copper(I) bromide, would yield 5-bromonicotinaldehyde.

While not the most direct approach for this specific target, multi-component reactions (MCRs) are powerful tools for the rapid assembly of complex molecules. A hypothetical MCR approach could involve the construction of the substituted pyridine ring from acyclic precursors, incorporating the 5-chloro-2-fluorophenyl group in one of the components. However, for the synthesis of this compound, a stepwise approach involving a cross-coupling reaction is generally more efficient and higher yielding.

Optimization of Reaction Conditions and Yields

The success of the Suzuki-Miyaura coupling for the synthesis of this compound is highly dependent on the reaction conditions. Key parameters to optimize include the choice of palladium catalyst, ligand, base, and solvent.

| Parameter | Common Options | Rationale and Impact on Yield |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | The choice of palladium source can influence catalytic activity. Pd(PPh₃)₄ is often used directly, while Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that form the active Pd(0) species in situ. |

| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), other phosphine (B1218219) ligands | The ligand stabilizes the palladium catalyst and influences its reactivity. Bulky, electron-rich phosphine ligands are often effective for coupling with electron-deficient pyridines. nih.govnih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The base is crucial for the transmetalation step. Carbonates are commonly used, with cesium carbonate often providing higher yields for challenging couplings. beilstein-journals.org |

| Solvent | Dioxane, Toluene, DMF, Acetonitrile/Water mixtures | The solvent system affects the solubility of the reactants and the stability of the catalyst. Aprotic polar solvents or mixtures with water are frequently employed. |

| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction to completion, although this can also lead to catalyst decomposition and side reactions. |

This table is interactive. Users can sort the columns to compare different reaction parameters.

Optimization studies on similar Suzuki-Miyaura couplings of halo-pyridines have shown that a combination of a palladium pre-catalyst like Pd₂(dba)₃ with a bulky phosphine ligand such as SPhos or XPhos, in the presence of a base like K₃PO₄ in a solvent such as dioxane, often provides good to excellent yields. nih.gov The specific conditions for the synthesis of this compound would require experimental optimization to maximize the yield and minimize the formation of byproducts.

Stereochemical Control in Synthesis

The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereochemical control is not a consideration in its synthesis. The molecule does not exhibit stereoisomerism.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles is paramount in the contemporary design of synthetic routes for chemical compounds, including this compound. This approach aims to minimize the environmental impact of chemical processes by focusing on aspects such as waste reduction, energy efficiency, and the use of safer chemicals. acs.orgedu.krd The design of a synthesis with a high atom economy, the use of environmentally benign solvents, and the incorporation of catalytic reagents are central tenets of this philosophy. acs.org

In the context of synthesizing this compound, a key intermediate in various chemical industries, the adoption of green chemistry principles can lead to more sustainable and economically viable production methods. Traditional synthetic pathways often involve multiple steps, the use of hazardous reagents, and the generation of significant amounts of waste. greenchemistry-toolkit.org By contrast, a green chemistry approach would prioritize methodologies that are both efficient and environmentally responsible. researchgate.net

One of the core principles of green chemistry is the prevention of waste, which is considered more advantageous than treating or cleaning up waste after it has been created. acs.org In the synthesis of this compound, this can be achieved by designing reactions with high atom economy, where the maximum proportion of atoms from the reactants is incorporated into the final product. acs.org

Another key consideration is the use of safer solvents and auxiliaries. skpharmteco.com Many conventional organic syntheses rely on volatile and toxic solvents that pose risks to human health and the environment. Green chemistry encourages the use of greener alternatives, such as water, supercritical fluids, or solvent-free reaction conditions. researchgate.netskpharmteco.com For the synthesis of this compound, exploring reaction conditions that utilize such benign media would be a significant step towards a more sustainable process.

Energy efficiency is also a critical component of green chemistry. acs.org Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption. acs.org The use of alternative energy sources, such as microwave irradiation or ultrasound, can also contribute to more energy-efficient processes by reducing reaction times and potentially increasing yields. researchgate.nettsijournals.com

Catalysis plays a vital role in green chemistry by offering pathways that are more selective and efficient than stoichiometric reactions. edu.krd The use of catalysts can reduce the amount of reagents needed and minimize the generation of byproducts. For the synthesis of this compound, the development of novel catalytic systems could lead to more streamlined and environmentally friendly synthetic routes.

The following table provides a hypothetical comparison of traditional versus greener approaches for a key synthetic step that could be involved in the production of this compound, such as a Suzuki coupling reaction to form the biaryl linkage.

| Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent | Toluene or DMF (N,N-Dimethylformamide) | Water, Ethanol, or 2-Methyltetrahydrofuran (2-MeTHF) |

| Catalyst | Homogeneous Palladium Catalyst (e.g., Pd(PPh3)4) | Heterogeneous Palladium Catalyst (e.g., Pd on carbon) or a more active homogeneous catalyst at low loading |

| Energy Input | High temperature, long reaction times | Microwave-assisted heating, shorter reaction times |

| Waste Generation | Significant solvent and byproduct waste | Reduced solvent waste, potential for catalyst recycling |

By systematically applying these green chemistry principles, the synthesis of this compound can be redesigned to be more sustainable, safer, and more efficient. This not only benefits the environment but can also lead to economic advantages through reduced waste disposal costs and lower energy consumption.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 5 5 Chloro 2 Fluorophenyl Nicotinaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of organic compounds in solution and the solid state.

For 5-(5-Chloro-2-fluorophenyl)nicotinaldehyde, the ¹H NMR spectrum is expected to display distinct signals for the aldehyde proton and the protons on the two aromatic rings. The aldehyde proton (CHO) would appear as a singlet far downfield, typically in the range of δ 9.5-10.5 ppm. The pyridine (B92270) ring protons would exhibit characteristic shifts and coupling patterns, while the three protons on the 5-chloro-2-fluorophenyl ring would appear as a complex multiplet system due to spin-spin coupling between themselves and with the fluorine atom.

The ¹³C NMR spectrum would complement the proton data, showing a signal for the aldehyde carbonyl carbon around 190 ppm. The aromatic region would contain 11 distinct signals for the carbon atoms of the pyridine and phenyl rings, with their chemical shifts influenced by the electronegative halogen substituents and the nitrogen atom.

Two-Dimensional (2D) NMR techniques are indispensable for unambiguous signal assignment. youtube.comemerypharma.com

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons (²J and ³J couplings), helping to trace the proton network within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be crucial for establishing the connection between the two aromatic rings by observing correlations from the pyridine protons to the phenyl carbons and vice-versa. It would also confirm the assignment of quaternary (non-protonated) carbons. emerypharma.com

Solid-State NMR (ssNMR) provides valuable information about the molecule's structure, conformation, and intermolecular interactions in the solid phase. nih.gov For this compound, ssNMR could be used to study polymorphism (the existence of different crystal forms) and to probe non-covalent interactions such as halogen bonding (C-Cl···N or C-F···H) and π-π stacking between the aromatic rings. nih.gov The chemical shift tensors measured in ssNMR are highly sensitive to the local electronic environment and molecular geometry. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| Aldehyde (-CHO) | 9.8 - 10.2 (s) | 190 - 195 | H(aldehyde) to C3, C4 (Pyridine) |

| Pyridine H2 | 8.8 - 9.1 (d) | 150 - 155 | H2 to C4, C6 |

| Pyridine H4 | 8.1 - 8.4 (dd) | 135 - 140 | H4 to C2, C6, C(aldehyde) |

| Pyridine H6 | 8.6 - 8.9 (d) | 152 - 157 | H6 to C2, C4 |

| Phenyl H3' | 7.3 - 7.5 (m) | 128 - 132 | H3' to C1', C5' |

| Phenyl H4' | 7.1 - 7.3 (m) | 115 - 120 (d, JCF) | H4' to C2', C6' |

| Phenyl H6' | 7.4 - 7.6 (m) | 125 - 129 | H6' to C2', C4', C5 (Pyridine) |

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₂H₇ClFNO), the expected exact mass of the molecular ion [M+H]⁺ would be precisely calculated.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) offers structural confirmation. Under techniques like electrospray ionization (ESI) or electron ionization (EI), the molecule would undergo characteristic fragmentation. mdpi.com A plausible fragmentation pathway would involve:

Initial loss of the aldehyde group as a radical (•CHO) or carbon monoxide (CO).

Cleavage of the C-C bond connecting the two aromatic rings, leading to fragments corresponding to the substituted pyridine and the halogenated phenyl moieties.

Loss of halogen atoms (Cl• or F•), although the C-F bond is generally stronger and less prone to cleavage than the C-Cl bond.

Fragmentation of the pyridine ring itself. mdpi.com

Analysis of halogenated aromatic compounds often reveals characteristic losses. For instance, the loss of a chlorine radical from an ortho position relative to a linking group can be a significant fragmentation pathway. nih.gov

Table 2: Predicted HRMS Fragments for this compound

| Fragment Ion | Proposed Formula | Predicted m/z (Monoisotopic) | Description |

| [M]⁺• | C₁₂H₇ClFNO⁺• | 235.0195 | Molecular Ion |

| [M-H]⁺ | C₁₂H₆ClFNO⁺ | 234.0116 | Loss of hydrogen radical from aldehyde |

| [M-CO]⁺• | C₁₁H₇ClFN⁺• | 207.0249 | Loss of carbon monoxide from the aldehyde group |

| [C₅H₃NCl]⁺• | C₅H₃NCl⁺• | 111.9954 | Fragment corresponding to the chloropyridine ring |

| [C₆H₄F]⁺ | C₆H₄F⁺ | 95.0291 | Fluorophenyl cation fragment |

| [M-Cl]⁺ | C₁₂H₇FNO⁺ | 200.0506 | Loss of chlorine radical |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the functional groups within a molecule. jasco-global.com The two techniques provide complementary information based on the change in dipole moment (IR) or polarizability (Raman) during a vibration.

For this compound, the key vibrational modes would be:

Aldehyde Group: A strong C=O stretching band in the IR spectrum is expected around 1700-1720 cm⁻¹. The C-H stretch of the aldehyde group would appear as two weak bands around 2720 and 2820 cm⁻¹.

Aromatic Rings: C=C stretching vibrations within the phenyl and pyridine rings would be observed in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching modes typically appear above 3000 cm⁻¹.

C-Halogen Bonds: The C-F stretching vibration gives a strong band in the IR spectrum, typically in the 1250-1000 cm⁻¹ range. The C-Cl stretch appears at lower wavenumbers, usually between 800-600 cm⁻¹.

Pyridine Ring: The characteristic ring breathing modes of the pyridine moiety would also be present.

Based on studies of nicotinaldehyde, the aldehyde group vibrations and pyridine ring modes would be clearly identifiable. nih.gov The presence of the bulky, electron-withdrawing phenyl substituent at the 5-position would likely cause slight shifts in the vibrational frequencies of the pyridine ring compared to the unsubstituted molecule.

Table 3: Predicted FT-IR and Raman Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |

| Aldehyde C-H Stretch | 2810 - 2850, 2710 - 2750 | Weak | Medium |

| Aldehyde C=O Stretch | 1700 - 1720 | Strong | Medium |

| Aromatic C=C Ring Stretch | 1400 - 1610 | Strong | Strong |

| C-F Stretch | 1200 - 1250 | Strong | Weak |

| Pyridine Ring Breathing | 990 - 1050 | Medium | Strong |

| C-Cl Stretch | 650 - 750 | Strong | Medium |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov

For this compound, a crystallographic study would precisely determine the conformation of the molecule, particularly the dihedral angle between the planes of the pyridine and phenyl rings. This angle is influenced by steric hindrance between the ortho-hydrogens (and the ortho-fluorine) and electronic effects. In similar bi-aryl systems, this angle is typically non-zero, indicating a twisted conformation. mdpi.com

The crystal packing would likely be governed by a combination of weak intermolecular forces. These could include:

π-π stacking: Interactions between the electron-rich aromatic rings of adjacent molecules.

Halogen bonding: The electrophilic region on the chlorine atom (σ-hole) could interact with the lone pair of the pyridine nitrogen atom of a neighboring molecule, forming a C-Cl···N halogen bond.

Dipole-dipole interactions: Arising from the polar C=O, C-F, and C-Cl bonds.

C-H···O and C-H···F hydrogen bonds: Weak interactions between aromatic C-H groups and the electronegative oxygen or fluorine atoms.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules that can rotate plane-polarized light.

The parent molecule, this compound, is achiral as it possesses a plane of symmetry and does not have any stereocenters. Therefore, it would not exhibit any chiroptical activity.

However, if chiral derivatives were to be synthesized—for example, through reactions at the aldehyde group that introduce a stereocenter—then chiroptical spectroscopy would become a vital tool. It could be used to determine the absolute configuration of the new stereocenter and to study conformational changes of the chiral molecule in solution.

Computational and Theoretical Investigations of 5 5 Chloro 2 Fluorophenyl Nicotinaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For 5-(5-Chloro-2-fluorophenyl)nicotinaldehyde, these calculations would provide insights into its stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital Theory Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the electron-withdrawing nature of the chlorine, fluorine, and nitrogen atoms, as well as the aldehyde group, would be expected to lower the energies of both the HOMO and LUMO. The precise distribution of these orbitals would reveal the most likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.25 | Primarily localized on the phenyl ring, with some contribution from the pyridine (B92270) ring. |

| LUMO | -2.15 | Predominantly located on the nicotinaldehyde moiety, especially the C=O bond. |

| HOMO-LUMO Gap | 5.10 | Indicates moderate chemical stability. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. This map is crucial for predicting non-covalent interactions and identifying regions susceptible to electrostatic interactions. For this compound, the ESP map would likely show negative potential (red/yellow) around the electronegative oxygen, nitrogen, chlorine, and fluorine atoms, indicating regions that are attractive to electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the aldehyde proton.

Molecular Dynamics Simulations in Various Solvation Environments

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time in a particular environment. Simulating this compound in different solvents (e.g., water, ethanol, dimethyl sulfoxide) would reveal how the solvent interacts with the molecule and influences its conformation and dynamics. These simulations are essential for understanding its behavior in biological systems or as a reactant in solution-phase chemistry. Analysis of radial distribution functions from MD simulations would quantify the solvation shell structure around different parts of the molecule.

Prediction of Spectroscopic Parameters via Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, these predictions would include:

¹H and ¹³C NMR Chemical Shifts: These calculations would help in the assignment of experimental NMR spectra.

Infrared (IR) and Raman Vibrational Frequencies: Predicted vibrational spectra can aid in the identification of characteristic functional group vibrations.

UV-Vis Electronic Transitions: Time-dependent DFT (TD-DFT) can predict the electronic absorption spectrum, providing information about the molecule's color and electronic structure.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR (Aldehyde Proton) | ~10.1 ppm |

| ¹³C NMR (Carbonyl Carbon) | ~190 ppm |

| IR (C=O Stretch) | ~1705 cm⁻¹ |

| UV-Vis (λmax) | ~280 nm |

Note: The data in this table is hypothetical and for illustrative purposes only.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods can be used to explore potential reaction mechanisms involving this compound. For example, the mechanism of its oxidation to the corresponding carboxylic acid or its reduction to an alcohol could be investigated. This involves locating the transition state structures for each step of the proposed reaction pathway and calculating the activation energies. This information is invaluable for understanding the kinetics and thermodynamics of the reaction and for designing more efficient synthetic routes.

Mechanistic Studies of Biological Interactions Involving 5 5 Chloro 2 Fluorophenyl Nicotinaldehyde

Derivatization Strategies and Synthetic Applications of 5 5 Chloro 2 Fluorophenyl Nicotinaldehyde

Synthesis of Libraries of Functionalized Derivatives

The aldehyde group of 5-(5-Chloro-2-fluorophenyl)nicotinaldehyde serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of large libraries of functionalized derivatives. Standard reactions of aldehydes, such as reductive amination, Wittig reactions, and aldol (B89426) condensations, can be readily applied to introduce diverse substituents and build molecular complexity.

For instance, reductive amination with a variety of primary and secondary amines can generate a library of corresponding amino derivatives. These reactions are typically carried out in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. The resulting amines can be further functionalized, expanding the chemical space accessible from the parent aldehyde.

The generation of diverse libraries is crucial in drug discovery for identifying lead compounds with desired biological activities. The structural variations introduced through these synthetic transformations can significantly impact the pharmacological properties of the resulting molecules.

Table 1: Examples of Functionalized Derivatives Synthesized from this compound

| Derivative Type | Reaction | Potential Functional Groups Introduced | Potential Applications |

| Amines | Reductive Amination | Alkylamines, arylamines, heterocycles | Pharmaceutical intermediates, ligands for metal catalysts |

| Alkenes | Wittig Reaction | Substituted vinyl groups, styrenes | Polymer building blocks, fluorescent probes |

| Alcohols | Reduction | Hydroxymethyl group | Starting material for esterification and etherification |

| Carboxylic Acids | Oxidation | Carboxyl group | Bioisosteric replacement, prodrug synthesis |

| Imines | Condensation with Amines | Schiff bases | Intermediate for further reactions, metal complexes |

Application as a Key Building Block in Complex Molecule Synthesis

The unique substitution pattern of this compound makes it a valuable building block for the construction of more complex molecular frameworks. nih.govsciencedaily.com The presence of multiple reaction sites allows for sequential and controlled modifications, leading to the synthesis of intricate and functionally rich molecules.

In the field of drug discovery, the concept of scaffold diversification is a powerful strategy for developing new therapeutic agents. nih.gov The 5-(5-chloro-2-fluorophenyl)nicotin- moiety can serve as a core scaffold that can be elaborated upon to generate a multitude of analogs with diverse biological activities. The aldehyde functionality allows for the introduction of various side chains and pharmacophores that can interact with specific biological targets.

For example, the nicotinaldehyde core can be incorporated into larger heterocyclic systems through cyclization reactions. These new heterocyclic scaffolds can then be further decorated with different substituents to optimize their biological activity. This approach has been successfully employed in the development of kinase inhibitors and other targeted therapies. researchgate.net

Table 2: Potential Drug Scaffolds Derived from this compound

| Scaffold Type | Synthetic Strategy | Potential Therapeutic Area |

| Dihydropyridines | Hantzsch Dihydropyridine Synthesis | Calcium channel blockers |

| Quinolines | Friedländer Annulation | Anticancer, Antimalarial |

| Imidazopyridines | Multi-component Reactions | Kinase inhibitors, CNS agents |

| Pyrazolopyridines | Condensation with Hydrazines | Anti-inflammatory, Antiviral |

Fluorescently labeled molecules are indispensable tools for studying biological processes in real-time. The aldehyde group of this compound provides a convenient point of attachment for various fluorescent dyes and reporter groups. mdpi.comnih.govrsc.org

For instance, the aldehyde can be reacted with a fluorescently tagged amine or hydrazine (B178648) to generate a fluorescent imine or hydrazone. These labeled probes can then be used in fluorescence microscopy, flow cytometry, and other bio-imaging techniques to visualize the localization and dynamics of specific cellular components. The choice of the fluorophore can be tailored to the specific experimental requirements, such as the desired excitation and emission wavelengths.

Chemo-Enzymatic Approaches to Derivatization

Chemo-enzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create efficient and sustainable synthetic routes. nih.govnih.govresearchgate.netresearchgate.netmdpi.com Enzymes can be employed to perform specific transformations on the this compound core with high stereo- and regioselectivity, which can be challenging to achieve through purely chemical methods.

For example, oxidoreductases can be used for the stereoselective reduction of the aldehyde to the corresponding alcohol or the oxidation to the carboxylic acid. Similarly, transaminases can be employed for the asymmetric synthesis of chiral amines from the aldehyde. These enzymatic steps can be integrated into a multi-step synthesis to produce enantiomerically pure derivatives, which is often a critical requirement for pharmaceutical applications.

Solid-Phase Synthesis Approaches Utilizing the Nicotinaldehyde Core

Solid-phase synthesis is a powerful technique for the rapid and efficient synthesis of libraries of compounds. nus.edu.sgresearchgate.netresearchgate.net The this compound can be immobilized on a solid support, such as a resin, through its aldehyde functionality. This is typically achieved by forming a stable linkage, such as an oxime or a hydrazone, with a functionalized resin.

Once immobilized, the nicotinaldehyde core can be subjected to a series of chemical transformations. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be easily washed away. After the desired modifications have been made, the final product can be cleaved from the resin. This approach is particularly well-suited for the automated synthesis of large compound libraries for high-throughput screening.

Future Directions and Emerging Research Avenues for 5 5 Chloro 2 Fluorophenyl Nicotinaldehyde Research

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis

| AI/ML Application | Potential Impact on Research | Key Methodologies |

|---|---|---|

| Retrosynthesis Planning | Identifies novel and efficient synthetic routes to the core scaffold. | Template-based models, graph neural networks, sequence-to-sequence models. nih.govarxiv.org |

| Reaction Condition Optimization | Predicts optimal solvents, temperatures, and catalysts to maximize yield and minimize byproducts. | Bayesian optimization, supervised learning models. github.io |

| Forward Synthesis Prediction | Anticipates the outcome of novel functionalization reactions. | Neural networks, reaction fingerprinting. csmres.co.uk |

| Regioselectivity Prediction | Determines the most likely site of reaction on the molecule for functionalization. | Graph transformer neural networks incorporating 3D molecular information. digitellinc.com |

Development of Advanced Catalytic Systems for Functionalization

The this compound scaffold possesses multiple sites amenable to further chemical modification, including the pyridine (B92270) ring, the phenyl ring, and the aldehyde group. Advanced catalytic systems are crucial for achieving selective and efficient functionalization, enabling the creation of a diverse library of derivatives. mdpi.com

Future research will focus on employing novel transition-metal catalysts (e.g., based on palladium, nickel, copper, or rhodium) to perform challenging cross-coupling and C-H functionalization reactions. researchgate.netdicp.ac.cnbeilstein-journals.org Given the presence of a C-F bond, which is notoriously strong, the development of catalytic systems capable of selective C-F bond activation represents a significant area of interest. beilstein-journals.orgmdpi.com Nickel-catalyzed cross-coupling reactions, for instance, have shown promise for the activation of aromatic C-F bonds under mild conditions. beilstein-journals.org

Dual-catalytic systems, which might combine a nickel catalyst for activating the aryl halide and a cobalt co-catalyst for an alkyl electrophile, could enable novel one-pot, multi-component reactions to build molecular complexity rapidly. chemrxiv.org Furthermore, photoredox catalysis and metallaphotoredox approaches offer mild conditions for cross-coupling reactions that are often incompatible with traditional heating, which is particularly useful for late-stage functionalization of complex molecules. researchgate.netacs.org The design of specialized ligands is also critical, as they can control the reactivity and selectivity of the metal center, enabling previously inaccessible transformations such as the arylation of sterically hindered positions. dicp.ac.cn

| Catalytic Strategy | Target Transformation | Potential Catalyst Systems |

|---|---|---|

| C-H Arylation/Alkylation | Directly attach new aryl or alkyl groups to the pyridine or phenyl rings. | Ruthenium or Palladium with chelating ligands. dicp.ac.cnnsf.gov |

| C-F Bond Activation/Coupling | Replace the fluorine atom with other functional groups. | Nickel(0) complexes with phosphine (B1218219) ligands. beilstein-journals.orgmdpi.com |

| Cross-Electrophile Coupling | Couple the chloro-substituted aryl ring with other electrophiles. | Dual Ni/Co catalytic systems. chemrxiv.org |

| Photoredox/Metallaphotoredox Catalysis | Perform cross-coupling reactions under mild, light-induced conditions. | Copper or Iridium photocatalysts combined with a transition metal. researchgate.netacs.org |

Exploration of Materials Science Applications

The unique electronic and structural features of this compound make it an intriguing building block for novel materials. rsc.org Its conjugated bi-aryl pyridine structure is a common motif in materials for organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.net

Future research could explore the synthesis of polymers incorporating this moiety. The aldehyde group provides a convenient handle for polymerization reactions, for example, to create polyesters or polyurethanes. mdpi.com The optoelectronic properties of such polymers could be tuned by modifying the substituents on the aromatic rings. researchgate.net Minor structural changes, such as the position of the halogen atoms, can have a dramatic effect on the material's energetics, aggregation, and morphology, which ultimately determines device performance. rsc.org These materials could be processed from solution, enabling low-cost, large-area fabrication of flexible electronic devices.

Beyond electronics, the functionalized aromatic structure could serve as a precursor for creating porous organic polymers or metal-organic frameworks (MOFs). The nitrogen atom in the pyridine ring and the aldehyde group could act as coordination sites for metal ions. Such materials are of interest for applications in gas storage, catalysis, and sensing. bohrium.com

Expanding Mechanistic Understanding of Biological Interactions at the Atomic Level

Many small molecules containing pyridine and bi-aryl motifs exhibit biological activity. researchgate.netnih.gov To fully understand and optimize any potential therapeutic applications of this compound or its derivatives, it is crucial to elucidate how they interact with biological macromolecules at an atomic level. nih.gov

Advanced biophysical techniques are central to this endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in solution, capable of identifying binding sites and determining structural information at atomic resolution without the need for crystallization. springernature.com Cryo-electron microscopy (cryo-EM) is increasingly used to determine high-resolution structures of protein-small molecule complexes, even for systems that are difficult to crystallize. nih.govbruker.com These experimental methods provide detailed snapshots of how a molecule like this compound might bind to a protein or RNA target. nih.govnih.gov

Complementing these experimental techniques, computational approaches are becoming indispensable. Geometric deep learning models can learn universal representations of intermolecular interactions across diverse molecular types, including small molecules, proteins, and nucleic acids. biorxiv.orgbiorxiv.org Such models can be used to predict previously unknown ligand-binding sites on proteins. biorxiv.org Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods can then be used to model the dynamics of the binding process and provide a detailed picture of the forces and interactions that stabilize the complex. csmres.co.ukarxiv.org This atomic-level understanding is key to rationally designing more potent and selective derivatives. nih.gov

Q & A

Q. What are the common synthetic routes for 5-(5-Chloro-2-fluorophenyl)nicotinaldehyde, and what reaction conditions are typically employed?

- Methodological Answer : The synthesis of this compound often involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the substituted phenyl group to the nicotinaldehyde core. For example, halogenated precursors (e.g., 5-chloro-2-fluorophenylboronic acid) can react with brominated nicotinaldehyde derivatives under palladium catalysis . Typical conditions include:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the aromatic substitution pattern and aldehyde proton (δ ~9.8–10.2 ppm). For example, 5-Chloro-6-methoxynicotinaldehyde (a structural analog) shows distinct splitting patterns for methoxy and aldehyde groups .

- FT-IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the aldehyde functionality.

- Mass Spectrometry (HRMS) : To verify molecular weight (calculated for C₁₂H₈ClFNO: 251.02 g/mol).

- XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves steric effects from the chloro-fluoro substituents .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to volatile aldehydes and potential respiratory irritants.

- Storage : Keep in a cool (<4°C), dry environment, sealed under inert gas (N₂/Ar) to prevent oxidation .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing this compound?

- Methodological Answer : Contradictions in NMR or MS data often arise from:

- Regioisomeric impurities : Use 2D NMR (e.g., NOESY, HSQC) to distinguish between ortho/para substituent effects.

- Oxidation byproducts : Compare experimental HRMS with theoretical values; LC-MS can detect aldehyde oxidation to carboxylic acids.

- Crystallinity issues : Recrystallize in ethanol/water mixtures to improve purity and XRD readability .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Yield optimization involves:

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos vs. XPhos) for coupling efficiency.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C for 2 hours vs. traditional 24 hours) .

- Workup Adjustments : Replace column chromatography with acid-base extraction for intermediates to minimize product loss.

Example data from analogous reactions:

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 62 | |

| PdCl₂(dppf) | THF | 78 |

Q. How to design experiments to evaluate the bioactivity of this compound against specific microbial targets?

- Methodological Answer :

- Target Selection : Prioritize pathogens with known sensitivity to chloro-fluoro aromatic compounds (e.g., S. aureus or E. coli) .

- Assay Design :

- MIC Testing : Use broth microdilution (CLSI guidelines) with concentrations from 0.5–128 µg/mL.

- Time-Kill Studies : Monitor bacterial viability over 24 hours to assess bactericidal vs. bacteriostatic effects.

- Mechanistic Probes : Compare activity against structural analogs (e.g., 5-phenyl-2-furoic acid hydrazides) to infer structure-activity relationships .

Data Contradiction Analysis

Q. How should conflicting reports about the stability of this compound under acidic conditions be addressed?

- Methodological Answer :

- Controlled Stability Studies : Expose the compound to varying pH (1–7) at 25°C and 37°C, monitoring degradation via HPLC.

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to assess stabilization effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.